molecular formula C16H17BrN4O2S B11011819 1-(4-bromophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

1-(4-bromophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

Cat. No.: B11011819
M. Wt: 409.3 g/mol
InChI Key: UQMIYFUFVLBRTN-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a bromophenyl group, a thiadiazole ring, and a pyrrolidine core

Preparation Methods

The synthesis of 1-(4-bromophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Pyrrolidine Core Formation: The pyrrolidine core is synthesized via cyclization reactions involving appropriate amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the bromophenyl, thiadiazole, and pyrrolidine moieties under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Bromophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

1-(4-Bromophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-(4-Bromophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide can be compared with similar compounds such as:

    1-(4-Bromophenyl)-5-oxo-N-[(2E)-5-(methyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide: Similar structure but with a methyl group instead of a propan-2-yl group.

    1-(4-Bromophenyl)-5-oxo-N-[(2E)-5-(ethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide: Similar structure but with an ethyl group instead of a propan-2-yl group.

The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties.

Properties

Molecular Formula

C16H17BrN4O2S

Molecular Weight

409.3 g/mol

IUPAC Name

1-(4-bromophenyl)-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H17BrN4O2S/c1-9(2)15-19-20-16(24-15)18-14(23)10-7-13(22)21(8-10)12-5-3-11(17)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,20,23)

InChI Key

UQMIYFUFVLBRTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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